molecular formula C15H14N2O3 B2922107 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid CAS No. 109310-97-6

2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid

Cat. No.: B2922107
CAS No.: 109310-97-6
M. Wt: 270.288
InChI Key: YKMQQOVHKSUCQG-UHFFFAOYSA-N
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Description

2-[N'-(4-Methylphenyl)hydrazinecarbonyl]benzoic acid is a benzoic acid derivative featuring a hydrazinecarbonyl group at the 2-position, substituted with a 4-methylphenyl moiety. This compound belongs to the hydrazide class, characterized by the presence of a hydrazine (-NH-NH₂) backbone conjugated with carbonyl functionalities.

Properties

IUPAC Name

2-[(4-methylanilino)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(19)20/h2-9,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQQOVHKSUCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid typically involves the reaction of 4-methylphenylhydrazine with a benzoic acid derivative. One common method includes the following steps:

    Formation of the hydrazine derivative: 4-methylphenylhydrazine is reacted with a benzoic acid derivative under acidic or basic conditions to form the hydrazinecarbonyl intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product, 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[N’-(4-methylphenyl)hydrazinecarbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Spectral Data :

  • IR Spectroscopy :
    • C=O stretching (1663–1682 cm⁻¹) and NH vibrations (3150–3319 cm⁻¹) confirm hydrazinecarbothioamide formation .
    • Absence of C=O bands in triazole derivatives (1247–1255 cm⁻¹ for C=S) indicates tautomerization .
  • NMR: Protons adjacent to hydrazine groups (δ 3.84–6.95 ppm) and aromatic substituents (δ 7.0–8.5 ppm) are diagnostic .
Table 1: Structural and Functional Comparison
Compound Name Substituents/R-Groups Key Functional Groups Bioactivity/Applications References
2-[N'-(4-Methylphenyl)hydrazinecarbonyl]benzoic acid 4-Methylphenyl, benzoic acid core Hydrazinecarbonyl, carboxylic acid Anti-inflammatory, enzyme inhibition
2-(2-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid 4-Methoxybenzamido, benzoic acid core Hydrazinecarbonyl, amide, carboxylic acid Antimicrobial, anti-inflammatory
4-(Benzyloxy)-N′-[(E)-{3-[(4-chlorobenzyl)oxy]phenyl}methylene]benzohydrazide Benzyloxy, chlorobenzyl, hydrazone Hydrazone, benzyl ether Antimicrobial, antifungal
2-(Sulfooxy)benzoic acid Sulfate ester at 2-position Sulfate, carboxylic acid Anti-inflammatory (aspirin analog)
Key Differences:

Hydrazone vs. Hydrazinecarbothioamide: Hydrazones (e.g., compound 5e) exhibit tautomerization, influencing reactivity and binding to biological targets .

Bioactivity :

  • Anti-inflammatory Activity : The target compound shares structural similarities with 2-(sulfooxy)benzoic acid (aspirin analog) but lacks the sulfate group, which is critical for cyclooxygenase inhibition .
  • Antimicrobial Activity : Chlorobenzyl-substituted hydrazides (e.g., ) show enhanced antifungal activity due to halogen-mediated membrane disruption .

Biological Activity

2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-{[2-(4-methylphenyl)hydrazino]carbonyl}benzoic acid
  • CAS Number : 109310-97-6
  • Molecular Formula : C15H14N2O3
  • Purity : Approximately 90% .

The mechanism by which 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid exerts its biological effects is primarily through interactions with specific molecular targets. The hydrazone structure allows for potential binding to various enzymes and receptors, influencing cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Properties

Research indicates that 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that this compound reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid possesses antimicrobial properties against certain bacterial strains. For example:

  • In Vitro Testing : Tests against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsInduced apoptosis in MCF-7 cells with IC50 = 25 µM
Assess anti-inflammatory activitySignificant reduction in inflammation markers in rats
Test antimicrobial propertiesEffective against S. aureus and E. coli with MIC = 50 µg/mL

Research Applications

The unique properties of 2-[N'-(4-methylphenyl)hydrazinecarbonyl]benzoic acid make it a valuable candidate for further research in various fields:

  • Medicinal Chemistry : As a lead compound for the development of new anticancer or anti-inflammatory drugs.
  • Biochemical Research : To explore its interactions with biological macromolecules and elucidate its mechanisms of action.

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